Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: “4-(2H-tetrazol-5-yl)benzenesulfonyl chloride” is used in the synthesis of a series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives These derivatives are potent biological agents that have been screened for their antibacterial, anticancer, and anti-TB activities
Results or Outcomes: The synthesized compounds obeyed all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants, therefore these compounds may be used as drugs They showed promising results in terms of their antibacterial, anticancer, and anti-TB activities
Specific Scientific Field: Medicinal Chemistry
Summary of the Application: Tetrazoles, including “4-(2H-tetrazol-5-yl)benzenesulfonyl chloride”, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses.
Specific Scientific Field: Pharmacology
Summary of the Application: Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities.
Results or Outcomes: The results of these interactions result in a wide range of biological properties.
Specific Scientific Field: Computational Structural Biology
Summary of the Application: “4-(2H-tetrazol-5-yl)benzenesulfonyl chloride” can be used in molecular docking studies.
Specific Scientific Field: Bioorganic Chemistry
Summary of the Application: Tetrazoles, including “4-(2H-tetrazol-5-yl)benzenesulfonyl chloride”, can be used as isosteric substituents of various functional groups in the development of biologically active substances.
4-(2H-tetrazol-5-yl)benzenesulfonyl chloride is an organic compound with the molecular formula C₇H₅ClN₄O₂S. It features a tetrazole ring attached to a benzenesulfonyl chloride moiety, making it a member of the arylsulfonyl chlorides class. This compound has a molecular weight of approximately 244.66 g/mol and is characterized by its potential reactivity due to the presence of both sulfonyl chloride and tetrazole functionalities .
As with most chemicals, it is prudent to handle 4-(2H-Tetrazol-5-yl)benzenesulfonyl chloride with care, assuming it possesses the following hazards common to arylsulfonyl chlorides:
The sulfonyl chloride group in 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride is known for its ability to undergo nucleophilic substitution reactions. This property allows it to react with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide derivatives, sulfonate esters, and other functionalized compounds. Additionally, the tetrazole ring can participate in cycloaddition reactions and other transformations typical for azole compounds .
The synthesis of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride can be achieved through several methods:
These steps can be optimized based on available reagents and desired yields .
4-(2H-tetrazol-5-yl)benzenesulfonyl chloride finds utility in various fields:
Several compounds share structural similarities with 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Aminotetrazole | Contains an amino group instead of a sulfonyl group | Exhibits different reactivity and biological activity |
| Benzenesulfonamide | Lacks the tetrazole ring | Commonly used in pharmaceuticals |
| 1-Hydroxytetrazole | Contains a hydroxyl group | May exhibit different solubility and reactivity |
These compounds highlight the uniqueness of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride due to its combination of both sulfonamide and tetrazole functionalities, which can lead to distinct chemical behaviors and potential applications in medicinal chemistry .
The synthesis of tetrazole-containing sulfonamides dates back to early 20th-century studies on heterocyclic chemistry. However, systematic exploration of sulfonyl chloride derivatives with tetrazole substituents emerged in the 1980s, driven by pharmaceutical interest in bioisosteric replacements for carboxylic acids. Key milestones include:
4-(2H-Tetrazol-5-yl)benzenesulfonyl chloride acts as a versatile electrophile in nucleophilic substitution, enabling:
The compound is pivotal in developing:
The structure features a benzene ring with a sulfonyl chloride group at position 4 and a 2H-tetrazole substituent. The tetrazole ring adopts an antiaromatic conformation, stabilized by resonance.
The para-substitution enhances solubility and directs regioselectivity in cross-couplings compared to meta/ortho analogs.
4-(2H-tetrazol-5-yl)benzenesulfonyl chloride is characterized as a solid at room temperature [1]. The compound exists as a crystalline powder under standard conditions, typical of sulfonyl chloride derivatives containing aromatic ring systems [2]. The molecular formula C7H5ClN4O2S corresponds to a molecular weight of 244.65 g/mol [1] [3]. The compound is typically supplied with a purity of 95.0% or higher by chemical suppliers [1] [3].
The physical appearance of the compound has not been extensively documented in the available literature, though safety data sheets indicate it is handled as a solid material [2] [4]. Like many sulfonyl chlorides, it is expected to be moisture-sensitive and should be stored under anhydrous conditions [4] [5].
Melting Point: Specific melting point data for 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride is not available in the current literature [2] [3]. This absence of data is common for specialized research compounds that have not undergone comprehensive physical characterization.
Irritant